molecular formula C14H23N5 B6963780 N-[1-(1-methylimidazol-2-yl)ethyl]-1-(1-propan-2-ylpyrazol-4-yl)ethanamine

N-[1-(1-methylimidazol-2-yl)ethyl]-1-(1-propan-2-ylpyrazol-4-yl)ethanamine

Cat. No.: B6963780
M. Wt: 261.37 g/mol
InChI Key: VZFPJQDOLUYYKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1-methylimidazol-2-yl)ethyl]-1-(1-propan-2-ylpyrazol-4-yl)ethanamine is a complex organic compound characterized by its unique structure, which includes both imidazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-methylimidazol-2-yl)ethyl]-1-(1-propan-2-ylpyrazol-4-yl)ethanamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole and pyrazole precursors. These precursors are then subjected to alkylation reactions to introduce the ethyl and propan-2-yl groups. The final step involves the coupling of these modified precursors under controlled conditions to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-methylimidazol-2-yl)ethyl]-1-(1-propan-2-ylpyrazol-4-yl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines with altered alkyl groups.

Scientific Research Applications

N-[1-(1-methylimidazol-2-yl)ethyl]-1-(1-propan-2-ylpyrazol-4-yl)ethanamine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to bind to active sites.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-[1-(1-methylimidazol-2-yl)ethyl]-1-(1-propan-2-ylpyrazol-4-yl)ethanamine involves its interaction with specific molecular targets. The imidazole and pyrazole rings allow it to bind to metal ions and enzyme active sites, potentially inhibiting their activity. This binding can disrupt normal biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-methylimidazol-2-yl)ethyl]-1-(1-propan-2-ylpyrazol-4-yl)ethanamine is unique due to its dual-ring structure, which provides versatility in binding and reactivity. This makes it particularly valuable in applications requiring specific interactions with metal ions or enzyme active sites.

Properties

IUPAC Name

N-[1-(1-methylimidazol-2-yl)ethyl]-1-(1-propan-2-ylpyrazol-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5/c1-10(2)19-9-13(8-16-19)11(3)17-12(4)14-15-6-7-18(14)5/h6-12,17H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFPJQDOLUYYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)C(C)NC(C)C2=NC=CN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.